molecular formula C21H19Br2N5O B12750553 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- CAS No. 87540-17-8

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)-

Cat. No.: B12750553
CAS No.: 87540-17-8
M. Wt: 517.2 g/mol
InChI Key: QQDMAYFIAIIPLW-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazolophthalazine core, followed by the introduction of the dibromo-ethoxyphenyl and pyrrolidinyl groups. Common reagents and catalysts used in these reactions include brominating agents, ethoxylating agents, and pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazine derivatives: Compounds with similar core structures but different substituents.

    Dibromo-ethoxyphenyl derivatives: Compounds with similar dibromo-ethoxyphenyl groups but different core structures.

    Pyrrolidinyl derivatives: Compounds with pyrrolidinyl groups attached to different core structures.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

87540-17-8

Molecular Formula

C21H19Br2N5O

Molecular Weight

517.2 g/mol

IUPAC Name

3-(3,5-dibromo-2-ethoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C21H19Br2N5O/c1-2-29-18-16(11-13(22)12-17(18)23)20-25-24-19-14-7-3-4-8-15(14)21(26-28(19)20)27-9-5-6-10-27/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3

InChI Key

QQDMAYFIAIIPLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5

Origin of Product

United States

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